

Barium Metaborate: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium metaborate*

Cat. No.: *B081209*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate ($\text{Ba}(\text{BO}_2)_2$) is an inorganic compound with diverse applications stemming from its unique physical and chemical properties. It is utilized as a flame retardant, smoke suppressant, corrosion inhibitor, and fungicide in various materials, including plastics, paints, textiles, and rubber.^{[1][2]} Furthermore, its crystalline forms, particularly the beta phase ($\beta\text{-BaB}_2\text{O}_4$), are highly valued in the field of nonlinear optics. This technical guide provides an in-depth overview of the core physical and chemical properties of **barium metaborate**, detailed experimental protocols for its synthesis and characterization, and visualizations of key structural and functional relationships.

Physical and Chemical Properties

Barium metaborate is a white, odorless, crystalline powder or solid.^[3] It exists in several forms, including different crystalline phases (alpha, beta, and gamma) and various hydrates.^[4] ^[5] The properties of these forms can vary significantly, influencing their suitability for specific applications.

General Properties

Property	Value	References
Molecular Formula	$\text{Ba}(\text{BO}_2)_2$ or B_2BaO_4	[6][7]
Molecular Weight	222.95 g/mol	[6][7]
Appearance	White orthorhombic crystalline powder	[6]
Odor	Odorless	[3]
Density	3.25 - 3.965 g/cm ³	[6]
Melting Point	965 - 1095 °C	[5]
Solubility in Water	Slightly soluble (e.g., 9.3 mg/L, 822 mg/L at 25°C, 0.3-0.4% at 25°C)	[6][7]
Solubility in Acid	Soluble in hydrochloric acid	[6]
pH of Aqueous Suspension	8.5 - 10.14	

Crystalline Phases

Barium metaborate is known to exist in three primary crystalline phases: alpha (α), beta (β), and gamma (γ).^{[4][5]} The transition between the low-temperature beta phase and the high-temperature alpha phase occurs at approximately 925 °C.^{[5][8][9]}

Phase	Crystal System	Key Characteristics	References
α -BaB ₂ O ₄	Trigonal (R3c space group) or Monoclinic	Centrosymmetric, high thermal stability, suitable for high-power UV polarization optics.	[5][10]
β -BaB ₂ O ₄	Trigonal (R3c or R3 space group)	Non-centrosymmetric, excellent nonlinear optical properties, wide transparency range.	[8][10][11]
γ -BaB ₂ O ₄	Monoclinic	High-pressure phase, formed from heating the beta phase under high pressure.	

The arrangement of barium ions within the crystal lattice differentiates the alpha and beta forms.[5] The non-centrosymmetric nature of β -BaB₂O₄ is responsible for its significant nonlinear optical coefficients, making it a valuable material for applications like second-harmonic generation.[8][10]

Hydrates

Barium metaborate can form several hydrates, with the monohydrate and dihydrate being the most common in industrial applications.[4][6] The presence of water of crystallization affects the compound's thermal stability and decomposition pathway.

Hydrate	Formula	Dehydration Temperature	References
Monohydrate	$\text{Ba}(\text{BO}_2)_2 \cdot \text{H}_2\text{O}$	120 - 150 °C	[12]
Dihydrate	$\text{Ba}(\text{BO}_2)_2 \cdot 2\text{H}_2\text{O}$	Begins to lose water above 70 °C, complete at 140 °C.	[6]
Tetrahydrate	$\text{Ba}(\text{BO}_2)_2 \cdot 4\text{H}_2\text{O}$	-	[6]
Pentahydrate	$\text{Ba}(\text{BO}_2)_2 \cdot 5\text{H}_2\text{O}$	-	[6]

Experimental Protocols

Synthesis of Barium Metaborate

Several methods are employed for the synthesis of **barium metaborate**, with the precipitation method being common for industrial production due to its efficiency and cost-effectiveness.[\[12\]](#)

1. Precipitation from Aqueous Solution:

- Objective: To synthesize **barium metaborate** via a precipitation reaction.
- Materials: Barium chloride ($\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$), Borax ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$), Sodium hydroxide (NaOH).
- Procedure:
 - Prepare a 0.2 M borate solution from borax.
 - In a well-mixed reactor equipped with temperature and pH control, add the required stoichiometric amount of $\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$ to the borax solution in the presence of 0.025 M NaOH.
 - Maintain the solution temperature at 80 °C and a pH in the range of 13 for 5-15 minutes with continuous stirring.
 - After the reaction, cool the mixture to room temperature immediately.

- Allow crystallization to occur over a period of 2-6 hours.
- Filter the precipitate, wash with distilled water, and dry to obtain **barium metaborate** powder.[13]

2. Molten Salt Method (for β -BaB₂O₄ crystal growth):

- Objective: To grow high-quality single crystals of β -barium borate for optical applications.
- Materials: Barium carbonate (BaCO₃), Boric acid (H₃BO₃), Sodium carbonate (Na₂CO₃) as flux.
- Procedure:
 - Mix proportional amounts of barium carbonate and boric acid with an appropriate amount of sodium carbonate flux in a crucible.
 - Heat the mixture using resistance heating until the raw materials are completely melted.
 - Maintain the molten state for several hours to ensure homogeneity.
 - Lower a seed crystal into the solution.
 - Gradually lower the temperature while rotating and slowly pulling the seed crystal upward to facilitate the growth of a large, high-quality crystal.

Characterization Techniques

1. X-ray Diffraction (XRD):

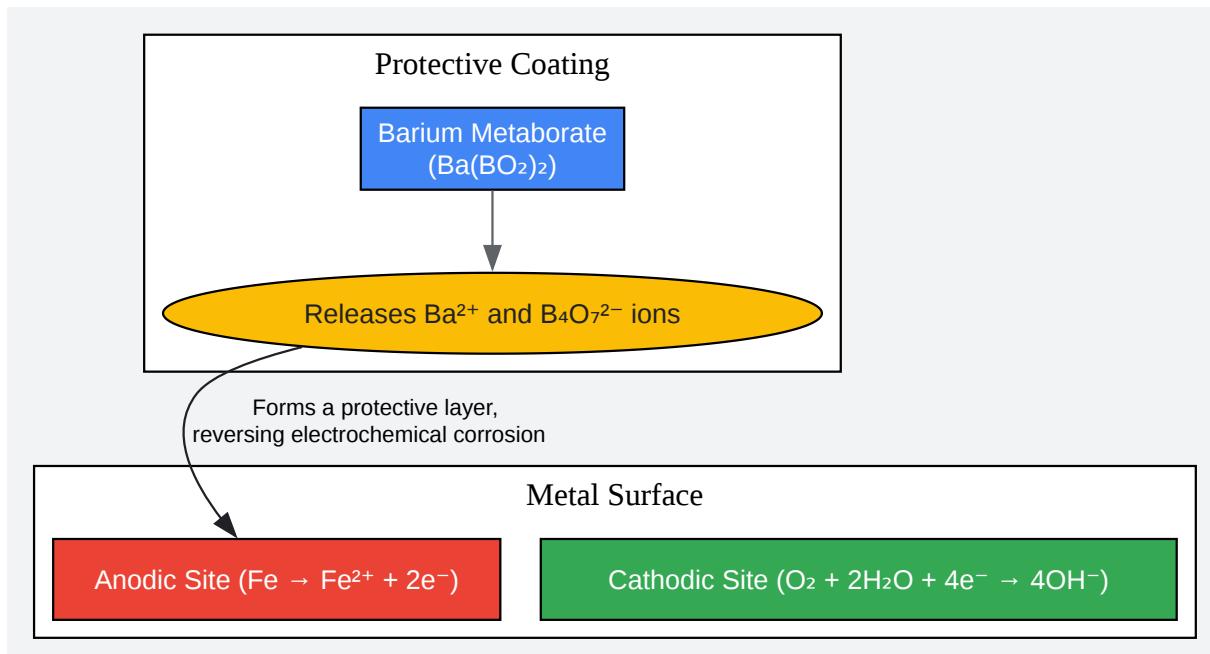
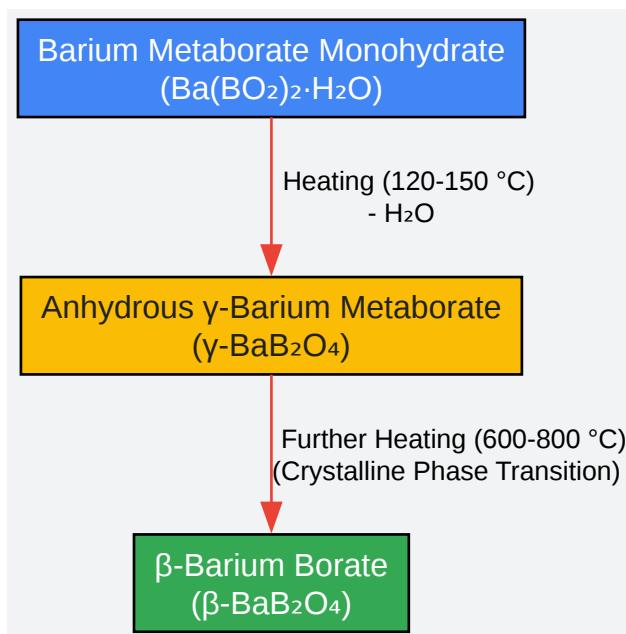
- Objective: To identify the crystalline phase of **barium metaborate**.
- Methodology:
 - A powdered sample of **barium metaborate** is placed in the sample holder of an X-ray diffractometer.
 - The sample is irradiated with monochromatic X-rays at various angles (2θ).


- The intensity of the diffracted X-rays is measured by a detector.
- The resulting diffraction pattern, a plot of intensity versus 2θ , is compared with standard diffraction patterns to identify the crystal structure.
- Key Observations:
 - Monohydrate: Exhibits sharp peaks at $2\theta = 21^\circ$ and $23^\circ\text{-}24^\circ$.[\[12\]](#)
 - Anhydrous β -phase: Shows peaks at $2\theta = 28^\circ\text{-}30^\circ$.[\[12\]](#)

2. Thermal Analysis (TGA/DSC):

- Objective: To determine the thermal stability, dehydration temperatures, and phase transition temperatures.
- Methodology:
 - Thermogravimetric Analysis (TGA): A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature.
 - Differential Scanning Calorimetry (DSC): The difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature.
- Key Observations for **Barium Metaborate** Monohydrate:
 - Dehydration: An endothermic event between 120-150 °C corresponding to the loss of water of crystallization.[\[12\]](#)
 - Phase Transition: An exothermic recrystallization event between 600-800 °C, marking the transition to $\beta\text{-BaB}_2\text{O}_4$.[\[12\]](#)

Visualizations



Phase Transition of Barium Metaborate

[Click to download full resolution via product page](#)

Caption: Phase transition between β - and α -barium borate.

Dehydration and Phase Transformation of Barium Metaborate Monohydrate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Barium boron oxide | 13701-59-2 [chemicalbook.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Barium metaborate - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Barium Metaborate Monohydrate|Research Chemical [benchchem.com]
- 5. Barium borate - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Barium metaborate | B₂BaO₄ | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High Quality Barium Metaborate [atelements.com]
- 9. Beta Barium Borate [pmoptics.com]
- 10. Understanding the Differences: Alpha-BBO and Beta-BBO Crystals - Technical Articles - Dayoptics [en.dayoptics.com]
- 11. researchgate.net [researchgate.net]
- 12. Barium metaborate monohydrate | 26124-86-7 | Benchchem [benchchem.com]
- 13. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Barium Metaborate: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081209#physical-and-chemical-properties-of-barium-metaborate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com